2-(2,6-Dichlorophenyl)propan-2-amine
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Overview
Description
2-(2,6-Dichlorophenyl)propan-2-amine is a chemical compound with the molecular formula C9H12Cl2N. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of two chlorine atoms attached to a phenyl ring, which is further connected to a propan-2-amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenyl)propan-2-amine typically involves the reaction of 2,6-dichlorobenzaldehyde with a suitable amine under controlled conditions. One common method involves the use of reductive amination, where the aldehyde is first converted to an imine intermediate, followed by reduction to the amine. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichlorophenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2,6-Dichlorophenyl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorophenyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenyl)propan-2-amine: Similar structure but with chlorine atoms at different positions on the phenyl ring.
2-(2,6-Difluorophenyl)propan-2-amine: Fluorine atoms instead of chlorine atoms.
2-(2,6-Dimethylphenyl)propan-2-amine: Methyl groups instead of chlorine atoms.
Uniqueness
2-(2,6-Dichlorophenyl)propan-2-amine is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and interaction with biological targets. The presence of chlorine atoms can also affect the compound’s physicochemical properties, such as solubility and stability.
Properties
CAS No. |
74702-91-3 |
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Molecular Formula |
C9H11Cl2N |
Molecular Weight |
204.09 g/mol |
IUPAC Name |
2-(2,6-dichlorophenyl)propan-2-amine |
InChI |
InChI=1S/C9H11Cl2N/c1-9(2,12)8-6(10)4-3-5-7(8)11/h3-5H,12H2,1-2H3 |
InChI Key |
DRCMIKCSLJQIFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=CC=C1Cl)Cl)N |
Origin of Product |
United States |
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